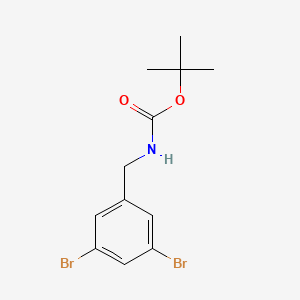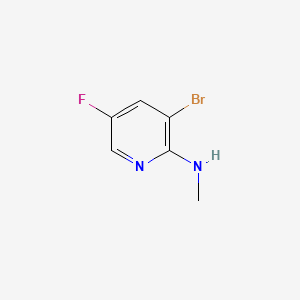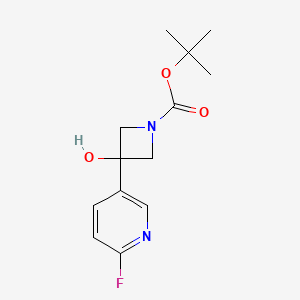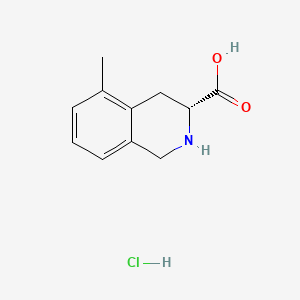![molecular formula C17H16N2O2 B13493359 2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13493359.png)
2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is a compound that belongs to the class of isoindoline derivatives. . The structure of this compound includes an isoindoline core with a 4-aminophenylpropyl substituent, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction proceeds through the formation of an intermediate amide, which then undergoes cyclization to form the isoindoline-1,3-dione scaffold. The reaction conditions often include heating and the use of a suitable solvent to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst choice. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it can modulate the dopamine receptor D2, which is implicated in various neurological disorders . The compound may also inhibit the aggregation of β-amyloid proteins, suggesting its potential use in Alzheimer’s disease treatment .
Comparison with Similar Compounds
Isoindoline-1,3-dione: Shares the isoindoline core but lacks the 4-aminophenylpropyl substituent.
N-isoindoline-1,3-diones: A class of compounds with similar structures but different substituents on the isoindoline ring.
Uniqueness: 2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C17H16N2O2 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-[3-(4-aminophenyl)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H16N2O2/c18-13-9-7-12(8-10-13)4-3-11-19-16(20)14-5-1-2-6-15(14)17(19)21/h1-2,5-10H,3-4,11,18H2 |
InChI Key |
MVLIZNUCTKLMKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-5-oxa-2-azaspiro[3.4]octane](/img/structure/B13493283.png)




![N-((1R,3s,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl)benzamide](/img/structure/B13493324.png)

![4-acetyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13493333.png)

![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13493348.png)
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,4-triazol-3-amine](/img/structure/B13493355.png)

![(2S,3aS,6aS)-1-(6-methoxyquinoline-2-carbonyl)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B13493358.png)
